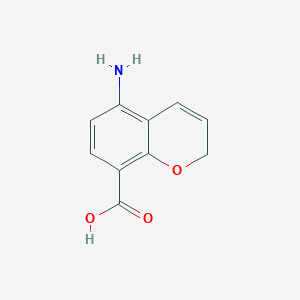

5-amino-2H-chromene-8-carboxylic acid

Descripción general

Descripción

5-amino-2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2H-chromene-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with malononitrile in the presence of a base can yield the chromene core, which can then be further functionalized to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Catalysts and solvents used in industrial processes are selected to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield dihydrochromene derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-quinone derivatives, while reduction can produce dihydrochromene derivatives with potential biological activities.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a crucial building block for synthesizing more complex organic molecules, including derivatives that exhibit enhanced biological activities.

Biology

- Antimicrobial Activity : Research indicates that 5-amino-2H-chromene-8-carboxylic acid possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membranes or interfering with metabolic pathways.

- Anticancer Properties : The compound has shown promise in inducing apoptosis in various cancer cell lines, such as breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). Mechanistically, it may interact with topoisomerases and tubulin to exert cytotoxic effects.

Medicine

- Drug Development : Ongoing studies focus on its potential as a lead compound for drug development due to its anti-inflammatory and antioxidant activities. Its structural similarity to bioactive chromene derivatives positions it favorably for therapeutic exploration .

- Neurological Disorders : The compound has been investigated for its role as a partial agonist of the 5-HT4 receptor, which may have implications in treating gastrointestinal disorders and cognitive impairments associated with neurological diseases like Alzheimer's disease .

Industry

- Material Science : In industrial applications, this compound is utilized in developing new materials with specific properties such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 5-amino-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Coumarin: Another chromene derivative known for its anticoagulant properties.

Flavonoids: A class of compounds with a similar chromene core, widely studied for their antioxidant activities.

Quinoline: A heterocyclic compound with structural similarities, known for its antimalarial properties.

Uniqueness

5-amino-2H-chromene-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various research fields.

Actividad Biológica

5-Amino-2H-chromene-8-carboxylic acid, a derivative of the chromene class of compounds, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Chromene Compounds

Chromenes are heterocyclic compounds characterized by a benzopyran structure. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The specific interest in this compound stems from its structural features that enhance its biological efficacy.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, often involving the condensation of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2H-chromene derivatives with carboxylic acids or their derivatives leads to the formation of various substituted chromenes.

Key Synthetic Route:

- Starting Materials: 2H-chromene and carboxylic acid derivatives.

- Reagents: Acidic or basic catalysts (e.g., sulfuric acid).

- Conditions: Heating under reflux for several hours.

- Characterization Techniques: NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation: The compound demonstrates IC50 values in the micromolar range against several cancer types, including prostate and breast cancers.

- Mechanisms of Action: It may activate caspase pathways leading to programmed cell death and inhibit key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Caspase activation |

| HepG2 (Liver) | 4.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 6.0 | Induction of apoptosis |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Studies report that it shows bacteriostatic effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is closely linked to their molecular structure. Modifications at specific positions on the chromene ring can enhance or diminish activity:

- Amino Group at Position 5: Essential for anticancer activity.

- Carboxylic Acid at Position 8: Influences solubility and bioavailability.

Case Studies

-

Case Study on Anticancer Activity:

A study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, including increased levels of Bax protein and reduced Bcl-2 protein levels. -

Case Study on Antimicrobial Efficacy:

In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.

Propiedades

IUPAC Name |

5-amino-2H-chromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-4H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHPFSDWEHUFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599390 | |

| Record name | 5-Amino-2H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157757-44-3 | |

| Record name | 5-Amino-2H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.